ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate
Description
Ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate is a synthetic organic compound featuring a thiazole core substituted with an acetamido group and a 4-methylphenylsulfanyl moiety. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is functionalized at the 2-position with a sulfanyl-linked acetamido group and at the 4-position with an ethyl carboxylate ester. The 4-methylphenylsulfanyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability, while the ethyl carboxylate could modulate solubility and bioavailability. Crystallographic analysis using programs like SHELX (e.g., SHELXL for refinement) may elucidate its conformational preferences and intermolecular interactions .
Properties
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-3-20-14(19)12-8-22-15(16-12)17-13(18)9-21-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYBGFIOVPTLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CSC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the acetamido and sulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a reduction in inflammation or the inhibition of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate can be contextualized by comparing it to pharmacologically relevant analogs (Table 1). Key differences in core structures, substituents, and inferred activities are highlighted below.
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
Core Structure Differences: The thiazole ring in the target compound is aromatic and planar, offering metabolic stability and rigid geometry for target binding. In contrast, the thiazolidine in ’s compound is a saturated five-membered ring, which may confer conformational flexibility but reduced oxidative stability . The quinoline core in Montelukast derivatives () introduces a bicyclic aromatic system, enabling π-π stacking interactions with protein targets like leukotriene receptors .
Substituent Analysis: The 4-methylphenylsulfanyl group in the target compound likely enhances lipophilicity compared to the carboxymethyl cyclopropyl group in Montelukast derivatives, which balances hydrophilicity and membrane penetration .
Inferred Bioactivity: Thiazole and thiazolidine derivatives are frequently associated with enzyme inhibition (e.g., kinase or protease targets). The acetamido linkage in the target compound may mimic peptide substrates, suggesting a mechanism akin to ’s compound . Montelukast’s sulfanyl group is critical for covalent or non-covalent binding to cysteinyl leukotriene receptors, whereas the target compound’s sulfanyl moiety may serve as a hydrophobic anchor in binding pockets .
Physicochemical Properties: The ethyl carboxylate in the target compound may confer higher logP (lipophilicity) than the carboxylic acid forms in and , impacting solubility and distribution.
Research Implications and Limitations
Further studies should prioritize:
- Crystallographic refinement (via SHELXL) to resolve its 3D conformation and intermolecular interactions .
- In vitro assays comparing its activity to thiazolidine-based enzyme inhibitors () and sulfanyl-containing therapeutics like Montelukast .
- SAR studies to optimize substituents (e.g., replacing ethyl carboxylate with bioisosteres) for enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
